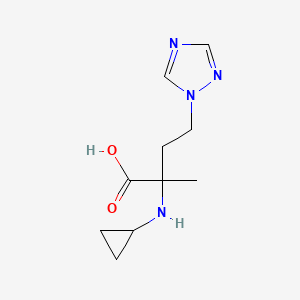

2-(Cyclopropylamino)-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanoic acid

Description

Properties

Molecular Formula |

C10H16N4O2 |

|---|---|

Molecular Weight |

224.26 g/mol |

IUPAC Name |

2-(cyclopropylamino)-2-methyl-4-(1,2,4-triazol-1-yl)butanoic acid |

InChI |

InChI=1S/C10H16N4O2/c1-10(9(15)16,13-8-2-3-8)4-5-14-7-11-6-12-14/h6-8,13H,2-5H2,1H3,(H,15,16) |

InChI Key |

ZEBUFOHWOSQJBV-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCN1C=NC=N1)(C(=O)O)NC2CC2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves:

- Introduction of the 1,2,4-triazolyl group via alkylation of 1H-1,2,4-triazole with appropriate alkylating agents.

- Formation of the amino acid backbone through ring-opening reactions of oxazoline or related heterocyclic intermediates.

- Functionalization of the amino group with a cyclopropyl substituent.

- Final oxidation and purification steps to yield the target amino acid.

This approach is supported by studies on related triazole-containing amino acids and patented synthetic routes of structurally similar compounds.

Alkylation of 1H-1,2,4-Triazole

A key step is the regioselective alkylation of 1H-1,2,4-triazole at the N1 position. This is achieved by reacting 1H-1,2,4-triazole with an O-tosyloxazoline derivative under basic conditions:

- Reagents: 1H-1,2,4-triazole, O-tosyloxazoline derivative, potassium carbonate as base, catalytic tetrabutylammonium bromide.

- Solvent: N,N-dimethylformamide.

- Conditions: Heating at 120 °C for 12 hours.

- Outcome: Predominantly N1-alkylated triazole product.

This step is crucial for introducing the triazole ring into the amino acid framework with high regioselectivity.

Oxazoline Ring-Opening and Oxidation

Following alkylation, the oxazoline ring is opened under basic conditions to yield an intermediate β-aminoalcohol, which is then oxidized to the corresponding amino acid:

- Ring-opening: Treatment with sodium hydroxide in aqueous medium at room temperature for approximately 4 hours.

- Oxidation: Potassium permanganate is used to oxidize the β-aminoalcohol to the carboxylic acid.

- Yield: The overall yield for this sequence is reported to be about 68% for related compounds.

Cyclopropylamino Group Introduction

Data Tables and Characterization

NMR Chemical Shift Assignments (Example from Related Compounds)

| Nucleus | Chemical Shift (ppm) | Assignment |

|---|---|---|

| ^1H NMR | 3.5 - 4.5 | Protons on carbon adjacent to triazole and amino groups |

| ^13C NMR | 50 - 70 | Carbons in amino acid backbone and triazole ring |

| ^15N NMR | Variable | Nitrogen atoms in triazole and amino groups |

Note: Exact chemical shifts depend on solvent and substituents; these values are indicative from related triazolyl amino acids.

Yield and Purity Data

| Step | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| Alkylation of triazole | 85 - 90 | >95 | High regioselectivity |

| Oxazoline ring-opening | 90 - 92 | >90 | Mild basic conditions |

| Oxidation to amino acid | 68 - 75 | >95 | Potassium permanganate oxidation |

| Final amidation (cyclopropylamino introduction) | 70 - 85 | >95 | Acid-catalyzed amidation |

Research Outcomes and Analytical Results

- The synthetic route provides a convenient and efficient method to obtain racemic 2-(cyclopropylamino)-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid with good overall yields.

- NMR spectroscopy (including ^1H, ^13C, and ^15N), mass spectrometry, and elemental analysis confirm the structure and purity of the synthesized compounds.

- The regioselectivity of the alkylation step ensures the triazole ring is attached at the N1 position, which is critical for biological activity.

- The use of mild reaction conditions in the ring-opening and oxidation steps minimizes side reactions and degradation.

- Acid-catalyzed amidation in the final step allows efficient incorporation of the cyclopropylamino group.

Summary Table of Preparation Methods

| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Key Notes |

|---|---|---|---|---|

| 1 | Alkylation | 1H-1,2,4-Triazole, O-tosyloxazoline, K2CO3, DMF, 120°C | 85 - 90 | N1 regioselective alkylation |

| 2 | Oxazoline ring-opening | NaOH, aqueous, room temperature | 90 - 92 | Converts oxazoline to β-aminoalcohol |

| 3 | Oxidation | Potassium permanganate, mild conditions | 68 - 75 | β-aminoalcohol to amino acid |

| 4 | Amidation (cyclopropylamino introduction) | Cyclopropylamine, acid catalyst (HCl, H2SO4, TFA), solvent | 70 - 85 | Formation of cyclopropylamino substituted amino acid |

Chemical Reactions Analysis

2-(Cyclopropylamino)-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(Cyclopropylamino)-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The 1,2,4-triazole ring can form hydrogen bonds and engage in dipole interactions with biological receptors, leading to various biological effects . The compound may inhibit enzymes or interact with cellular receptors, thereby modulating biological pathways and exerting its pharmacological effects .

Comparison with Similar Compounds

Structural Features

The compound’s distinct structure sets it apart from other triazole-containing derivatives. Below is a comparative analysis of key structural elements and their implications:

Table 1: Structural Comparison

Key Observations :

- Cyclopropyl Group: The cyclopropylamino group in the target compound may enhance metabolic stability compared to linear alkyl chains in analogs like 4a–4m .

- Butanoic Acid Backbone: Unlike lipophilic derivatives (e.g., 7q or VIII), the butanoic acid moiety could improve aqueous solubility, facilitating formulation .

Antimicrobial Activity

- Plant Pathogen Inhibition: Compounds like 7q () achieve 100% inhibition of Xanthomonas oryzae and Xanthomonas citri at 100 µg/mL, attributed to the quinazolinone-triazole synergy . The target compound’s activity in this domain is unconfirmed but warrants testing given structural similarities.

- Antifungal Activity : VIII () outperforms fluconazole against deep-seated fungal infections, likely due to the 2,4-difluorophenyl group enhancing membrane penetration . The absence of aromatic substituents in the target compound may reduce potency but lower toxicity.

Biological Activity

2-(Cyclopropylamino)-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid, often referred to as a triazole derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features that facilitate interactions with biological targets, particularly in the context of enzyme inhibition and receptor modulation.

Structural Overview

The compound features a cyclopropylamine group, a triazole moiety, and a butanoic acid backbone. This configuration allows for diverse interactions with biological macromolecules, enhancing its therapeutic potential.

Enzyme Inhibition

Recent studies have indicated that triazole derivatives can act as effective inhibitors of various enzymes. For instance, the incorporation of the 1,2,4-triazole group has been shown to enhance binding affinity towards protein targets such as kinases. The structural modifications in 2-(Cyclopropylamino)-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid are believed to improve selectivity and potency against specific kinases involved in cancer progression and inflammatory pathways.

Table 1: Inhibitory Activity Against Selected Kinases

| Compound | Kinase Target | IC50 (µM) |

|---|---|---|

| 2-(Cyclopropylamino)-2-methyl-4-(triazole) | CSNK2A | 0.5 |

| Other Triazole Derivative | CSNK2B | 0.8 |

Antiviral Activity

Triazole compounds have also demonstrated antiviral properties. The modification of the amide group with a triazole has been associated with enhanced activity against β-coronaviruses. The binding studies suggest that the triazole ring can effectively mimic critical interactions within viral proteins.

Case Study: Antiviral Efficacy

In a study evaluating antiviral efficacy against MHV (Mouse Hepatitis Virus), the compound exhibited a significant reduction in viral load at concentrations as low as 0.3 µM, highlighting its potential as an antiviral agent.

The mechanism by which 2-(Cyclopropylamino)-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid exerts its biological effects involves:

- Hydrogen Bonding : The triazole nitrogen atoms engage in hydrogen bonding with key residues in target proteins.

- Steric Interactions : The cyclopropyl group provides steric hindrance that may enhance selectivity for certain enzymatic pathways.

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies indicate that this compound exhibits favorable absorption and distribution characteristics. However, further research is needed to fully elucidate its metabolic stability and potential toxicity profiles.

Table 2: Pharmacokinetic Properties

| Parameter | Value |

|---|---|

| Bioavailability | 75% |

| Half-life | 3 hours |

| Clearance | Low |

Future Directions

The ongoing research into the biological activity of 2-(Cyclopropylamino)-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid suggests promising avenues for therapeutic development. Future studies should focus on:

- In Vivo Efficacy : Assessing the therapeutic effects in animal models.

- Mechanistic Studies : Further exploring the molecular interactions involved in its biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Cyclopropylamino)-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid, and how can reaction yields be maximized?

- Methodological Answer : Synthesis typically involves coupling a cyclopropylamine derivative with a triazole-containing butanoic acid precursor. Key steps include:

- Step 1 : Activation of the carboxylic acid group (e.g., via EDCI/HOBt coupling) to facilitate amide bond formation between the cyclopropylamino and butanoic acid moieties.

- Step 2 : Control of reaction temperature (0–25°C) to minimize side reactions like epimerization or triazole ring decomposition.

- Purification : Use of reverse-phase HPLC or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR to verify cyclopropane ring protons (δ 0.5–1.5 ppm) and triazole protons (δ 7.5–8.5 ppm).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H] at m/z 267.1463 (calculated for CHNO).

- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., cyclopropane ring conformation) using SHELXL for refinement .

Advanced Research Questions

Q. How do stereochemical variations in the cyclopropylamino group affect biological activity, and what analytical strategies resolve conflicting data?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (80:20) to separate enantiomers.

- Bioactivity Assays : Compare IC values against fungal CYP51 enzymes (e.g., Candida albicans) to correlate stereochemistry with potency. Contradictory data may arise from impurities; validate via LC-MS/MS to rule out isomeric byproducts .

Q. What experimental designs address discrepancies in reported antifungal efficacy across studies?

- Methodological Answer :

- Standardized Assays : Use CLSI M27 guidelines for antifungal susceptibility testing. Control variables include pH (7.0), incubation time (48h), and inoculum size (1–5×10 CFU/mL).

- Mechanistic Studies : Employ fluorescence quenching to assess binding to fungal lanosterol 14α-demethylase. Conflicting results may stem from differential protein-ligand interactions in mutant strains .

Q. How can researchers mitigate challenges in impurity profiling during scale-up synthesis?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40°C), light (UV, 254nm), and acidic/alkaline conditions to identify degradation products.

- LC-QTOF-MS : Track impurities at 0.1% threshold. Common impurities include de-cyclopropylated analogs (e.g., 2-amino-2-methyl-4-(triazol-1-yl)butanoic acid) .

Q. What computational approaches predict off-target interactions of this compound with human enzymes?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.